2-Bromo-6-chlorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 2-Bromo-6-chlorobenzonitrile, typically involves halogenation reactions where bromine and chlorine are introduced into the benzene ring. While the provided papers do not describe the synthesis of 2-Bromo-6-chlorobenzonitrile specifically, they do detail the synthesis of related compounds. For instance, the synthesis of 2,4-di-ortho-(meta- and para-)bromo-(chloro and nitro-)benzylthio-5-bromouracils and 6-methyluracils involves multiple steps, including bromination and chlorination, which are likely relevant to the synthesis of 2-Bromo-6-chlorobenzonitrile . Additionally, the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone from 4-chloro salicylic acid through esterification, etherification, hydrolysis, cyclization, and bromination steps indicates a complex multi-step process that could be adapted for synthesizing 2-Bromo-6-chlorobenzonitrile .
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles is characterized by the presence of halogen atoms and a nitrile group attached to a benzene ring. The crystal structure of 4-bromo-2,6-dichlorobenzonitrile reveals a short distance between nitrogen and bromine atoms in adjacent molecules, suggesting an interaction between the Lewis base (CN) and the Lewis acid (Br) . This interaction could also be present in 2-Bromo-6-chlorobenzonitrile, affecting its molecular packing and stability.
Chemical Reactions Analysis
Halogenated benzonitriles can participate in various chemical reactions due to the reactivity of the halogen atoms and the nitrile group. The papers provided do not discuss the chemical reactions of 2-Bromo-6-chlorobenzonitrile specifically, but they do mention reactions of structurally related compounds. For example, 2-(gem-dibromo(chloro)vinyl)anilines can undergo tandem reactions with diselenides and disulfides to form selenyl(sulfenyl)indoles . Such reactivity hints at the potential for 2-Bromo-6-chlorobenzonitrile to engage in similar reactions, especially those involving its halogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-chlorobenzonitrile can be inferred from the properties of similar compounds. The isomorphism and pseudosymmetry observed in 2,6-dichloro- and 2,6-dibromobenzonitrile suggest that halogen-halogen intermolecular interactions are significant in these compounds . These interactions likely influence the melting points, solubility, and crystal packing of these materials. The presence of halogen atoms in 2-Bromo-6-chlorobenzonitrile would similarly affect its physical properties, potentially leading to strong intermolecular interactions and an impact on its solubility and melting point.
Scientific Research Applications
Molecular Structure Analysis
2-Bromo-6-chlorobenzonitrile, a compound closely related to 4-bromo-2,6-dichlorobenzonitrile, exhibits noteworthy structural characteristics in its crystal packing. A significant feature is the short distance between nitrogen and bromine in adjacent molecules, suggesting an interaction between the Lewis base (CN) and the Lewis acid (Br) (Britton, 1997).
Synthesis Applications
2-Bromo-6-chlorobenzonitrile can be part of synthesis pathways for drugs like Valsartan, an antihypertensive medication. In one example, the brominated product formed in the synthesis process is crucial for creating the secondary amine necessary for Valsartan (Qing, 2001).
Environmental Degradation Studies
Research on the microbial degradation of benzonitrile herbicides, which include compounds structurally similar to 2-Bromo-6-chlorobenzonitrile, shows the significance of understanding the degradation pathways, persistent metabolites, and the diversity of involved degrader organisms (Holtze et al., 2008).
Nucleic Acid Related Studies
In the realm of nucleic acid research, derivatives of 2-Bromo-6-chlorobenzonitrile have been used. For instance, diazotization of aminopurine derivatives with acyl or silyl halides, leading to compounds like the 2-bromo-6-chloro analogue, has implications for understanding nucleoside modifications (Francom & Robins, 2003).
Physical, Thermal, and Spectroscopic Properties
Studies focusing on the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile, a compound related to 2-Bromo-6-chlorobenzonitrile, provide insights into the potential changes in these properties due to biofield treatments, thereby affecting their utility as chemical intermediates (Trivedi et al., 2015).
Analytical Chemistry and Spectroscopy
In the field of analytical chemistry, studies on 2, 6-dichlorobenzamide, a degradation product of 2, 6-dichlorobenzonitrile (related to 2-Bromo-6-chlorobenzonitrile), have been conducted. These studies analyze the molecular structure, spectroscopy, and thermodynamic parameters, which are essential for understanding the compound’s behavior in various conditions (Tao et al., 2016).
Plant Physiology and Herbicide Research
The effects of 2,6-dichlorobenzonitrile (closely related to 2-Bromo-6-chlorobenzonitrile) on plant physiology have been extensively studied, particularly its impact on cellulose synthesis in plant cells. This research is crucial for understanding the mechanism of action of certain herbicides and their environmental impact (Debolt et al., 2007).
Safety And Hazards
2-Bromo-6-chlorobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use non-sparking tools. It is also recommended to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
2-bromo-6-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXACXEVCJWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215954 | |
Record name | 2-Bromo-6-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorobenzonitrile | |
CAS RN |
6575-08-2 | |
Record name | 2-Bromo-6-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6575-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-6-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.